![molecular formula C17H12ClNO4 B13802329 N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide CAS No. 546093-13-4](/img/structure/B13802329.png)
N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a chromene ring system, which is a fused bicyclic structure consisting of a benzene ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine, such as ammonia or an amine derivative, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl group.
Reduction: Formation of a hydroxyl group.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and antitumor agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide: shares structural similarities with other chromene derivatives, such as:
Uniqueness
- The presence of the chlorophenyl group, hydroxyl group, and carboxamide group in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
CAS No. |
546093-13-4 |
|---|---|
Molecular Formula |
C17H12ClNO4 |
Molecular Weight |
329.7 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5-hydroxy-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C17H12ClNO4/c18-11-6-4-10(5-7-11)9-19-17(22)15-8-13(21)16-12(20)2-1-3-14(16)23-15/h1-8,20H,9H2,(H,19,22) |
InChI Key |
WGJKPSDANGKFMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NCC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide](/img/structure/B13802250.png)
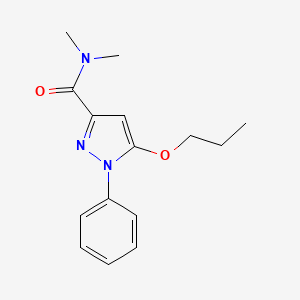
![dipotassium;(2R,3S,4R,5R)-4-hydroxy-5-[5-[hydroxy(phosphonooxy)phosphoryl]oxy-2,4-dioxopyrimidin-1-yl]-2-(oxidomethyl)oxolan-3-olate;trihydrate](/img/structure/B13802268.png)
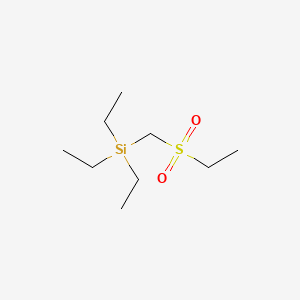

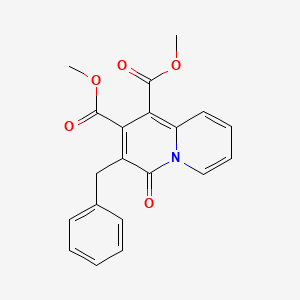
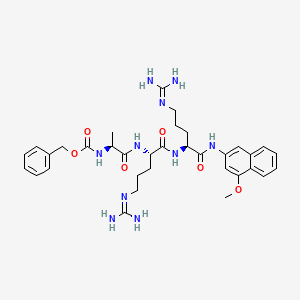
![1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide](/img/structure/B13802291.png)
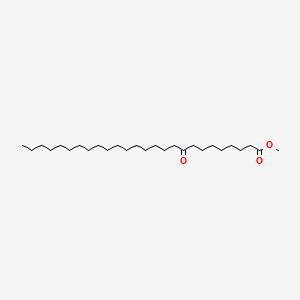
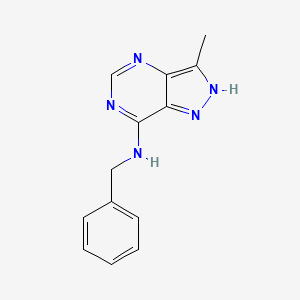
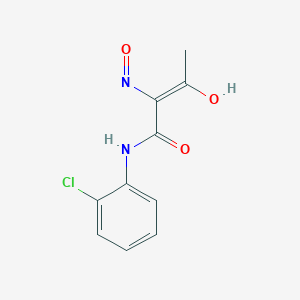
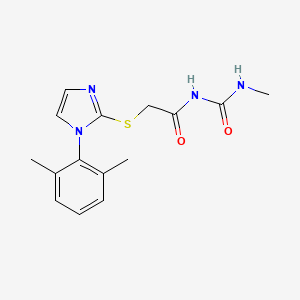
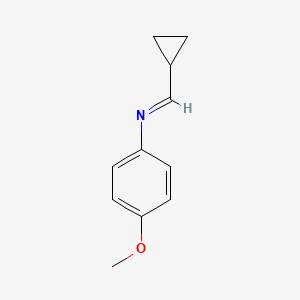
![(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile](/img/structure/B13802323.png)
